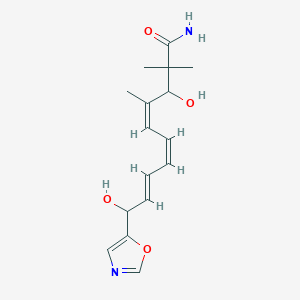

Phthoxazolin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O4 |

|---|---|

Molecular Weight |

306.36 g/mol |

IUPAC Name |

(4Z,6Z,8E)-3,10-dihydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C16H22N2O4/c1-11(14(20)16(2,3)15(17)21)7-5-4-6-8-12(19)13-9-18-10-22-13/h4-10,12,14,19-20H,1-3H3,(H2,17,21)/b5-4-,8-6+,11-7- |

InChI Key |

OBCMTGWLFRNQNW-VELYLJKRSA-N |

Isomeric SMILES |

C/C(=C/C=C\C=C\C(C1=CN=CO1)O)/C(C(C)(C)C(=O)N)O |

Canonical SMILES |

CC(=CC=CC=CC(C1=CN=CO1)O)C(C(C)(C)C(=O)N)O |

Synonyms |

10-hydroxyphthoxazolin A phthoxazolin B phthoxazolin C phthoxazolin D |

Origin of Product |

United States |

Isolation and Microbial Bioproduction of Phthoxazolin C

Identification of Producing Organisms within Streptomyces Genera

Phthoxazolin (B143886) C, along with its structural relatives phthoxazolins B and D, was first isolated from the fermentation broth of a soil bacterium identified as Streptomyces sp. KO-7888. nih.gov This discovery was a result of a screening program aimed at identifying new triene compounds. kitasato-u.ac.jp The genus Streptomyces is a well-known and prolific source of a wide array of secondary metabolites, including many clinically important antibiotics. wikipedia.orgbjid.org.br These Gram-positive, filamentous bacteria are predominantly found in soil and decaying vegetation, where they play a crucial role in organic matter decomposition. wikipedia.org

The initial discovery of the phthoxazolin family of compounds, specifically phthoxazolin A, was from a different strain, Streptomyces sp. OM-5714, during a search for inhibitors of cellulose (B213188) biosynthesis. kitasato-u.ac.jpnpatlas.orgnih.gov Further research has also identified a cryptic biosynthetic gene cluster for phthoxazolin A in Streptomyces avermitilis. asm.orgresearchgate.net While phthoxazolin C itself was specifically isolated from Streptomyces sp. KO-7888, the prevalence of the phthoxazolin biosynthetic machinery across different Streptomyces species suggests a broader potential for its production within this diverse genus.

Table 1: Producing Organisms of Phthoxazolin Congeners

| Compound | Producing Organism |

| Phthoxazolin A | Streptomyces sp. OM-5714 kitasato-u.ac.jpnpatlas.orgnih.gov |

| Phthoxazolin B | Streptomyces sp. KO-7888 nih.govkitasato-u.ac.jp |

| This compound | Streptomyces sp. KO-7888 nih.govkitasato-u.ac.jp |

| Phthoxazolin D | Streptomyces sp. KO-7888 nih.govkitasato-u.ac.jp |

Methodologies for this compound Isolation from Microbial Cultures

The isolation of this compound from the fermentation broth of Streptomyces sp. KO-7888 involves a series of extraction and chromatographic techniques designed to separate it from other metabolites and media components. The general process begins with the separation of the microbial biomass (mycelium) from the liquid culture broth via filtration or centrifugation.

The active compounds, including this compound, are then extracted from the fermentation broth using organic solvents. Given the lipophilic nature of phthoxazolins, solvents such as ethyl acetate (B1210297) or chloroform (B151607) are typically effective for this purpose. kitasato-u.ac.jp The resulting crude extract is then concentrated under reduced pressure to yield a residue containing a mixture of compounds.

Purification of this compound from this crude extract necessitates the use of various chromatographic methods. These techniques separate molecules based on their physical and chemical properties, such as polarity, size, and charge. A common strategy involves:

Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a column packed with silica gel. A solvent or a gradient of solvents with increasing polarity is then passed through the column to elute the compounds. Fractions are collected and analyzed for the presence of the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. This technique offers higher resolution and is crucial for separating closely related isomers like phthoxazolins B, C, and D. nih.gov A reverse-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The identity and purity of the isolated this compound are confirmed through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Optimization of Fermentation Conditions for Research-Scale Production

Maximizing the production of this compound on a research scale requires the careful optimization of fermentation conditions. This involves manipulating various physical and chemical parameters to create an environment that favors the growth of Streptomyces sp. KO-7888 and the biosynthesis of the desired secondary metabolite. Key factors that are typically optimized include the composition of the culture medium, pH, temperature, and aeration.

Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical. For Streptomyces species, complex media containing sources like soluble starch, glycerol, wheat germ, meat extract, and dry yeast have been shown to be effective for the production of phthoxazolins. kitasato-u.ac.jp The availability of specific trace elements can also influence secondary metabolite production. kitasato-u.ac.jp

pH and Temperature: Streptomyces generally prefer a neutral to slightly alkaline pH for optimal growth and antibiotic production. researchgate.net For instance, the initial pH of the culture medium for Streptomyces sp. KO-7888 can be adjusted to around 7.5. kitasato-u.ac.jp The optimal temperature for fermentation is also a crucial parameter, with many Streptomyces species thriving at temperatures between 28°C and 35°C. researchgate.netpeerj.com

Aeration and Agitation: As aerobic bacteria, Streptomyces require a sufficient supply of oxygen for growth and metabolism. wikipedia.org In liquid cultures, this is achieved through agitation (shaking), which also ensures a homogenous distribution of nutrients. The agitation rate, typically measured in revolutions per minute (rpm), needs to be optimized to provide adequate aeration without causing excessive shear stress on the microbial cells. researchgate.net

Phosphate (B84403) Concentration: Interestingly, the production of phthoxazolin A by Streptomyces sp. OM-5714 was found to be favored under phosphate-limited fermentation conditions. kitasato-u.ac.jpnih.gov This suggests that controlling the concentration of phosphate in the culture medium could be a key strategy for enhancing the production of this compound as well.

Table 2: Example of Fermentation Media for Streptomyces sp.

| Medium Component | Concentration (%) |

| Soluble Starch | 2.0 |

| Glycerol | 0.5 |

| Wheat Germ | 1.0 |

| Meat Extract | 0.3 |

| Dry Yeast | 0.3 |

| CaCO₃ | 0.3 |

| Initial pH | 7.5 |

This table is based on a medium reported for the production of phthoxazolins and serves as an illustrative example. kitasato-u.ac.jp

By systematically varying these parameters, researchers can identify the optimal conditions that lead to the highest yield of this compound, facilitating further investigation into its chemical properties and biological activities.

Biosynthesis of Phthoxazolin C: Pathways and Enzymatic Mechanisms

Characterization of the Phthoxazolin (B143886) Biosynthetic Gene Cluster

The blueprint for phthoxazolin biosynthesis is located within a specific biosynthetic gene cluster (BGC), often referred to as the ptx cluster. plos.orgsecondarymetabolites.org Found in actinomycetes such as Streptomyces avermitilis and Streptomyces sp. KO-7888, this cluster harbors the genes encoding the enzymatic players essential for the step-by-step construction of the phthoxazolin scaffold. kitasato-u.ac.jpplos.org Genomic analysis has revealed that the ptx cluster spans a significant portion of the microbial genome and contains a collection of open reading frames (ORFs) with predicted roles in polyketide and non-ribosomal peptide synthesis, as well as tailoring reactions. plos.orgresearchgate.net

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid System Delineation

The biosynthesis of phthoxazolin C is orchestrated by a remarkable hybrid system that combines the catalytic machinery of both Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). plos.orgwikipedia.org This assembly line approach is responsible for generating the core structure of the molecule.

The PKS components are modular enzymes, with each module catalyzing the addition of a specific building block, typically a two-carbon unit derived from malonyl-CoA or a related precursor. mdpi.comntnu.no In the case of phthoxazolin biosynthesis, the PKS system is classified as a trans-AT Type I PKS. plos.orgnih.gov This classification signifies that the acyltransferase (AT) domain, responsible for selecting and loading the extender units, is a discrete enzyme that acts in trans, rather than being integrated into each PKS module. plos.orgnih.gov

Complementing the PKS modules is the NRPS machinery, which is responsible for incorporating amino acid precursors into the growing molecular chain. frontiersin.orgmdpi.com NRPS modules are also organized in a modular fashion, with each module typically containing an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for tethering the activated amino acid, and a condensation (C) domain for peptide bond formation. frontiersin.orgbiorxiv.org The interplay between the PKS and NRPS modules allows for the fusion of polyketide and peptide-derived structural elements, a hallmark of many complex natural products.

Identification and Functional Annotation of Key Biosynthetic Genes (e.g., ptxA, ptxG)

Within the ptx gene cluster, several key genes have been identified and their functions have been inferred through bioinformatic analysis and genetic manipulation studies. plos.orgnih.gov

| Gene | Proposed Function | Supporting Evidence |

| ptxA | Encodes a discrete acyltransferase (AT) enzyme. | Disruption of ptxA leads to the complete loss of phthoxazolin A production, confirming its essential role in the trans-AT PKS system. plos.orgresearchgate.net The PtxA protein contains two tandem AT domains. nih.gov |

| ptxG | Encodes a Non-Ribosomal Peptide Synthetase (NRPS). | PtxG contains adenylation (A) domains predicted to activate specific amino acids. researchgate.netresearchgate.net However, its direct involvement in constructing the core phthoxazolin structure is still under investigation, with some evidence suggesting it may not be directly involved. researchgate.netresearchgate.net |

| ptxC | Encodes a Polyketide Synthase (PKS) module. | Contains a minimal PKS module that incorporates a malonyl-CoA unit. nih.gov |

| ptxD | Proposed to be involved in oxazole (B20620) ring formation. | Shows homology to enzymes involved in the cyclodehydration step of oxazole formation in other biosynthetic pathways. plos.org |

| ptxE | Encodes a single NRPS module. | Contains formylation (F), adenylation (A), and peptidyl carrier protein (PCP) domains, likely serving as the loading module for glycine (B1666218). plos.org |

| ptxF | Encodes a Polyketide Synthase (PKS). | Part of the PKS assembly line. nih.gov |

| ptxH | Encodes a Polyketide Synthase (PKS). | Part of the PKS assembly line. nih.gov |

Proposed Enzymatic Steps in this compound Formation

The assembly of this compound is a multi-step process involving a cascade of enzymatic reactions.

Oxazole Ring Formation via Oxazole Cyclase Activity

A defining feature of the phthoxazolin structure is the presence of an oxazole ring. semanticscholar.orgtandfonline.com The formation of this heterocyclic ring is a critical step in the biosynthetic pathway. researchgate.net It is proposed that the oxazole ring originates from a glycine precursor. researchgate.netcapes.gov.br The biosynthesis is initiated by the loading of glycine onto the PCP domain of the PtxE NRPS module. plos.org This is followed by formylation catalyzed by the F domain within the same module, generating a formyl-glycyl intermediate. plos.orgnih.gov Subsequent enzymatic activity, likely involving the protein encoded by ptxD, catalyzes a cyclodehydration reaction to form the oxazole ring. plos.org This mechanism shares similarities with the formation of oxazole rings in the biosynthesis of other natural products like oxazolomycin. plos.orgresearchgate.net

Polyene Chain Elongation and Modification

Following the formation of the oxazole-containing starter unit, the polyketide chain is elongated through the sequential action of the PKS modules. plos.orgmdpi.com Each module adds a two-carbon unit, and specific domains within these modules, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, can modify the growing chain by reducing keto groups to hydroxyls, and subsequently to double bonds, creating the characteristic polyene structure. plos.orgmdpi.com The ptx cluster contains PKS modules with various combinations of these tailoring domains, leading to the specific pattern of unsaturation and stereochemistry found in the phthoxazolin backbone. Furthermore, methyltransferase (MT) domains within certain PKS modules are responsible for the addition of methyl groups at specific positions on the polyketide chain. plos.orgosaka-u.ac.jp

Post-Synthetic Modifications

After the core structure of the phthoxazolin molecule is assembled by the PKS/NRPS machinery, it may undergo further enzymatic modifications to yield the final this compound product. samipubco.comrsc.orgpreprints.orgrsc.org These post-synthetic modifications can include oxidations, reductions, or the attachment of additional chemical moieties. nih.gov While the core assembly line for phthoxazolin A has been proposed in detail, the specific enzymes responsible for the final tailoring steps that differentiate this compound from other phthoxazolin analogs are still an active area of research. plos.org It is possible that enzymes encoded within the ptx cluster, or elsewhere in the genome, are responsible for these final chemical transformations.

Regulation of Phthoxazolin Biosynthesis

The biosynthesis of phthoxazolins is subject to intricate regulatory control, primarily at the genetic and transcriptional levels. In Streptomyces, the production of secondary metabolites is often governed by a hierarchy of regulators, including pleiotropic regulators that control multiple pathways and cluster-situated regulators (CSRs) that modulate specific biosynthetic gene clusters (BGCs). nih.gov The production of Phthoxazolin A is a classic example of a cryptic metabolic pathway, meaning it is not expressed under standard laboratory conditions, and its activation is controlled by specific regulatory elements. researchgate.net

A key discovery in the regulation of phthoxazolin biosynthesis was the identification of AvaR3 as a negative regulator. AvaR3 is a homolog of γ-butyrolactone (GBL) autoregulator receptors, which are common in Streptomyces and typically control secondary metabolism and morphological differentiation. npatlas.orgnaturalproducts.net In Streptomyces avermitilis, the gene encoding AvaR3 is located in a cluster with other receptor homologs, AvaR1 and AvaR2, but is distant from the antibiotic biosynthetic gene clusters it regulates. npatlas.org

Disruption of the avaR3 gene in S. avermitilis was found to "awaken" a silent biosynthetic gene cluster, leading to the production and accumulation of Phthoxazolin A. researchgate.netkitasato-u.ac.jp This finding unequivocally demonstrated that AvaR3 functions as a repressor, keeping the Phthoxazolin A pathway dormant in the wild-type strain under normal culture conditions. kitasato-u.ac.jp

The regulatory action of AvaR3 is linked to a butenolide-type autoregulator molecule known as avenolide. kitasato-u.ac.jp While many Streptomyces receptor proteins respond to γ-butyrolactones, AvaR3's regulatory function is controlled by avenolide, which negatively controls Phthoxazolin A production through the action of AvaR3. kitasato-u.ac.jp This places AvaR3 within a sophisticated chemical signaling network that allows the bacterium to coordinate gene expression in response to specific small molecules. AvaR3's role extends beyond just Phthoxazolin A; it acts as a pleiotropic regulator, also influencing the production of other major antibiotics like avermectin (B7782182) (positively) and filipin (B1216100) (indirectly), as well as controlling cell morphology. npatlas.org

Table 1: Regulatory Effects of AvaR3 Disruption in S. avermitilis

| Metabolite | Effect of avaR3 Disruption | Regulatory Role of AvaR3 | Reference |

| Phthoxazolin A | Production activated | Negative regulator (repressor) | researchgate.netkitasato-u.ac.jp |

| Avermectin | Production markedly decreased | Positive regulator | npatlas.org |

| Filipin | Production increased | Indirect negative regulator | npatlas.org |

The control exerted by AvaR3 is executed at the transcriptional level. As a member of the TetR family of transcriptional regulators, AvaR3 is believed to bind to specific operator sequences within the promoter regions of its target genes, thereby physically blocking transcription. nih.gov In the case of Phthoxazolin A, AvaR3 represses the expression of the genes within the phthoxazolin (ptx) biosynthetic gene cluster. nih.govkitasato-u.ac.jp When the avaR3 gene is disrupted, this repression is lifted, allowing for the transcription of the ptx genes and subsequent synthesis of the compound. kitasato-u.ac.jp

The ptx gene cluster itself contains the necessary enzymatic machinery for producing the Phthoxazolin A molecule. It is a hybrid system involving a trans-AT type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. asm.orgcjnmcpu.com The discovery of this cluster was achieved through genome sequencing and comparative analysis of the avaR3 mutant and the wild-type strain. researchgate.net Gene disruption experiments confirmed that genes within this cluster, such as ptxA (encoding a discrete acyltransferase), are essential for Phthoxazolin A biosynthesis. researchgate.net The expression of this entire cluster is the primary point of transcriptional control mediated by AvaR3.

While the direct mechanism of translational control for phthoxazolin biosynthesis has not been detailed, it is a known layer of regulation for secondary metabolism in bacteria. cjnmcpu.com Global regulators can influence translation efficiency, and the availability of specific tRNAs can also play a role, particularly for genes with rare codons. cjnmcpu.com However, the dominant and most clearly elucidated mechanism for controlling phthoxazolin production remains the transcriptional repression by the AvaR3 autoregulator-receptor system.

Table 2: Proposed Functions of Key Genes in the Phthoxazolin A (ptx) Biosynthetic Gene Cluster

| Gene | Proposed Function | System | Reference |

| ptxA | Discrete Acyltransferase (AT) | trans-AT PKS | researchgate.net |

| ptxB, ptxC, ptxF, ptxH | Polyketide Synthase (PKS) modules | PKS | researchgate.net |

| ptxG | Non-ribosomal peptide synthetase (NRPS) | NRPS | researchgate.net |

| ptxI, ptxJ, ptxK | ABC transporter components | Transport | researchgate.net |

Mentioned Compounds

Chemical Synthesis Strategies for Phthoxazolin C and Analogues

Total Synthesis Methodologies of Phthoxazolin (B143886) C

The total synthesis of phthoxazolin C has been approached by various research groups, each employing unique strategies to construct the characteristic oxazole-polyene chain and establish the crucial stereochemistry of the molecule.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. icj-e.orgdeanfrancispress.com For this compound, a common retrosynthetic strategy involves a few key disconnections. The primary disconnection is typically made at the amide bond, separating the molecule into two main fragments: the oxazole-containing polyene carboxylic acid and a chiral amino alcohol precursor.

A second key disconnection often involves breaking the polyene chain, frequently through a strategic bond that can be formed using a powerful cross-coupling reaction. This convergent approach allows for the independent synthesis of complex fragments that are then joined together in the later stages of the synthesis, which is often more efficient than a linear approach. e3s-conferences.org

For instance, a logical disconnection between C5 and C6 of the triene system suggests a Suzuki or Stille coupling reaction to link a diene fragment and a vinyl-substituted oxazole (B20620) fragment. Further deconstruction of the oxazole-containing piece often leads back to simpler acyclic precursors. The chiral β-hydroxy amine portion is typically traced back to a chiral starting material or is constructed using asymmetric synthesis methods.

Stereoselective Approaches and Chiral Pool Utilization

The stereochemistry at the C3 position of this compound is crucial for its biological activity. Achieving the correct stereoconfiguration is a central challenge in its synthesis. Two primary strategies are employed: asymmetric synthesis and chiral pool synthesis.

Asymmetric synthesis involves creating the desired stereocenter from a prochiral starting material using a chiral reagent or catalyst. cutm.ac.in A notable example is the use of a cationic oxazaborolidinium-catalyzed asymmetric Mukaiyama aldol (B89426) reaction, which has been successfully employed to establish the stereocenter with high enantioselectivity. researchgate.net

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing chirality of the starting material, which is carried through the synthetic sequence to the final product. For the synthesis of this compound, compounds like D-(-)-pantolactone have been used as a chiral precursor, confirming the absolute stereochemistry of the natural product as 3R. researchgate.net This approach can be highly efficient as it avoids the need for a separate asymmetric induction step. ptfarm.pl

Advanced Coupling Reactions (e.g., Stille, Suzuki, Mukaiyama Aldol)

Modern cross-coupling reactions are instrumental in the efficient construction of the complex carbon skeleton of this compound, particularly the polyene system.

Stille Coupling: This palladium-catalyzed reaction between an organostannane and an organic halide is a powerful tool for forming carbon-carbon bonds. In the context of this compound synthesis, it has been used to couple the dienylstannane fragment with a vinyl iodide-substituted oxazole, effectively constructing the triene core of the molecule. beilstein-journals.org

Suzuki Coupling: Another palladium-catalyzed cross-coupling reaction, the Suzuki reaction joins an organoboron compound with an organic halide. It has been employed in the synthesis of inthomycin C (this compound) by coupling a dienylboronate with a vinyl iodide to form the (E,E,E)-triene derivative. beilstein-journals.org This method is often favored due to the lower toxicity of boron reagents compared to tin reagents.

Mukaiyama Aldol Reaction: As mentioned earlier, the asymmetric Mukaiyama aldol reaction is a key method for stereoselectively forming the β-hydroxy carbonyl moiety. This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, catalyzed by a Lewis acid. The use of a chiral catalyst, such as a cationic oxazaborolidinium, allows for the enantioselective formation of the desired stereocenter. researchgate.net

Synthesis of this compound Derivatives and Analogues for Research

The development of synthetic routes to this compound has paved the way for the creation of derivatives and analogues. These modified structures are crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity and to develop compounds with enhanced potency or novel biological profiles.

Design Principles for Structural Modification

The design of this compound analogues is guided by an understanding of its structure and biosynthetic pathway. plos.org Key areas for modification include:

The Oxazole Ring: The oxazole core is a key feature of the molecule. Modifications can include substitution at different positions on the ring or its complete replacement with other five-membered heterocycles to probe the importance of this moiety for biological activity.

The Chiral Center: The stereochemistry at C3 is known to be important. Synthesizing both enantiomers and diastereomers helps to confirm the optimal configuration for activity. The hydroxyl and amide groups at this center are also prime targets for modification to explore hydrogen bonding interactions.

The Amide Moiety: The terminal amide group can be replaced with other functional groups, such as esters or ketones, or substituted with different alkyl or aryl groups to investigate its role in target binding.

Synthetic Routes to Explore Structural Diversity

The synthetic strategies developed for the total synthesis of this compound are adaptable for creating a diverse range of analogues. The convergent nature of many of the synthetic routes is particularly advantageous. By synthesizing a variety of modified building blocks, a library of analogues can be generated by combining them in the final coupling steps.

Advanced Spectroscopic and Chromatographic Methodologies for Phthoxazolin C Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of Phthoxazolin (B143886) C, providing precise mass measurements that are crucial for determining its elemental composition. vscht.cz This technique, often coupled with chromatographic separation, allows for both the identification and quantification of the compound in complex biological matrices. mdpi.com

LC-MS and GC-MS Applications in Metabolomics and Compound Identification

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for metabolomics studies, enabling the detection and identification of a wide array of small molecules, including Phthoxazolin C, from biological extracts. mdpi.comroscoff-culture-collection.org In the context of metabolomics, these techniques can be used to study the production of this compound by organisms like Streptomyces species. nih.gov

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com The coupling of liquid chromatography with high-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provides high mass accuracy and sensitivity, facilitating the confident identification of the compound in complex mixtures. roscoff-culture-collection.orgnih.gov GC-MS, while typically used for more volatile compounds, can also be employed for the analysis of derivatized forms of this compound, offering high chromatographic resolution. mdpi.comroscoff-culture-collection.org The use of HRMS in both LC and GC setups significantly enhances the ability to differentiate this compound from other co-eluting metabolites with similar retention times but different elemental compositions. roscoff-culture-collection.org

Recent advancements in metabolomics have highlighted the utility of these platforms in chemotaxonomic classification and in understanding the metabolic adaptations of microorganisms. nih.govmdpi.com For instance, untargeted metabolomics approaches using UPLC-QTOF-MS have been successfully applied to differentiate Streptomyces species based on their secondary metabolite profiles. nih.gov

Fragmentation Pattern Analysis for Structural Characterization

Tandem mass spectrometry (MS/MS) is a critical tool for the structural elucidation of this compound. By inducing fragmentation of the protonated or deprotonated molecular ion, a characteristic fragmentation pattern is generated, which provides a wealth of structural information. acdlabs.comtutorchase.com The fragmentation of a molecule in a mass spectrometer is reproducible and dependent on its chemical structure, making the fragmentation pattern a valuable fingerprint for identification. acdlabs.com

The analysis of these fragmentation patterns helps in identifying key structural motifs within the this compound molecule. tutorchase.com Hard ionization techniques tend to cause extensive fragmentation, revealing the core structure, while soft ionization methods result in less fragmentation, preserving the molecular ion and providing information about adducts. acdlabs.com The fragmentation pathways can be complex, involving processes like homolytic and heterolytic cleavages, retro-Diels-Alder reactions, and rearrangements such as the McLafferty rearrangement. slideshare.net Understanding these pathways is crucial for interpreting the resulting mass spectrum and piecing together the structure of the molecule. mdpi.comlibretexts.org For complex molecules like this compound, computational tools can be used to predict fragmentation patterns, aiding in the interpretation of experimental data. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules, including their stereochemistry and conformation. numberanalytics.commagritek.com For a molecule with multiple stereocenters and complex double bond geometries like this compound, NMR is essential for unambiguous structural assignment. oup.comamazon.com

1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to elucidate the complete structure of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of different carbon environments and the number of hydrogens attached to each carbon. openstax.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com This is crucial for establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity information. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is vital for connecting different spin systems and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. princeton.edu This is instrumental in determining the stereochemistry and conformation of the molecule.

The following table summarizes the key 2D NMR techniques and their applications in the structural elucidation of this compound.

| 2D NMR Technique | Type of Correlation | Information Gained |

| COSY | ¹H-¹H through-bond (2-3 bonds) | Establishes proton-proton spin systems. sdsu.eduemerypharma.com |

| HSQC | ¹H-¹³C through-bond (1 bond) | Connects protons to their directly attached carbons. sdsu.eduemerypharma.com |

| HMBC | ¹H-¹³C through-bond (2-3 bonds) | Connects different spin systems and assigns quaternary carbons. sdsu.eduyoutube.com |

| NOESY | ¹H-¹H through-space | Determines stereochemistry and conformation. princeton.edu |

Isotopic Labeling Strategies for NMR Assignment

For complex biomolecules, isotopic labeling with ¹³C, ¹⁵N, and ²H can significantly simplify NMR spectra and aid in resonance assignment. While more commonly applied to large proteins, selective isotopic labeling can also be beneficial for smaller but complex molecules like this compound, especially when produced through fermentation. marioschubert.chnih.gov By growing the producing organism on media enriched with specific isotopes, particular atoms in the molecule can be "highlighted" in the NMR spectrum. protein-nmr.org.ukmdpi.com

For instance, uniform ¹³C and ¹⁵N labeling enhances the signals for these nuclei, which have low natural abundance. Selective labeling, using precursors like [2-¹³C]glycerol or [1,3-¹³C]glycerol, can introduce labels at specific positions, which helps in tracing metabolic pathways and resolving spectral overlap. This approach can be particularly useful in confirming the biosynthetic origins of different parts of the this compound molecule. researchgate.net

Preparative and Analytical Chromatography for Isolation and Purity Assessment

Chromatographic techniques are fundamental for both the initial isolation of Phthxazolin C from its natural source and for the subsequent assessment of its purity. mz-at.de

Analytical Chromatography , primarily High-Performance Liquid Chromatography (HPLC), is used to monitor the presence and purity of this compound in extracts and during purification steps. ingenieria-analitica.com Analytical HPLC provides high-resolution separation, allowing for the accurate determination of purity and the detection of any related impurities. researchgate.net

Preparative Chromatography , also typically HPLC, is employed to isolate larger quantities of this compound for structural elucidation and biological testing. mz-at.delcms.cz The goal of preparative HPLC is to obtain the compound in sufficient amounts and at a high degree of purity. mz-at.de The process often involves scaling up a method developed on an analytical column. ingenieria-analitica.com Various strategies, such as volume or concentration overloading, are used to maximize the throughput and yield of the purification process. mz-at.de

The choice of stationary phase and mobile phase is critical for achieving a successful separation. Reversed-phase chromatography is a common mode of separation used in the purification of natural products like this compound.

The following table outlines the roles of analytical and preparative chromatography in this compound research.

| Chromatography Type | Primary Goal | Key Features |

| Analytical HPLC | Purity assessment and quantification | High resolution, sensitive detection, small sample volumes. ingenieria-analitica.com |

| Preparative HPLC | Isolation of pure compound | Larger column dimensions, higher flow rates, fraction collection. mz-at.delcms.cz |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. researchgate.net The development of specific HPLC methods is critical for isolating the compound from crude extracts and for quality control. researchgate.net Reversed-phase HPLC is commonly used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

The separation and purification of complex chemical structures, such as those found in natural products like this compound, can be challenging due to the presence of isomers with similar physical properties. sunnypharmtech.com Chromatographic separation provides a powerful method to isolate and purify the target compound. sunnypharmtech.com

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions |

| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel columns are frequently employed. |

| Mobile Phase | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. |

| Detection | UV detection is standard, often monitored at multiple wavelengths. Mass spectrometry (MS) coupling provides higher selectivity and structural information. ekb.eg |

| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical columns. |

Research has demonstrated the use of semi-preparative HPLC for the isolation of Phthoxazolin A, a closely related analogue, indicating the applicability of this technique for this compound. fx361.com The combination of various chromatographic steps, including silica gel columns and flash liquid separation, is often necessary for obtaining pure compounds from microbial fermentation broths. fx361.com

Other Advanced Separation Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of complex samples. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, faster analysis times, and increased sensitivity. For the analysis of pharmaceutical active compounds in various matrices, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a widely used technology due to the benefits it offers. mdpi.com This makes it a highly suitable technique for the demanding analytical requirements of this compound research, especially when dealing with low concentrations in complex biological samples.

The primary benefits of UHPLC in this context include:

Enhanced Resolution: Improved separation of this compound from structurally similar compounds and matrix interferences.

Increased Throughput: Shorter run times allow for the analysis of a larger number of samples in a given timeframe.

Higher Sensitivity: The sharper peaks produced by UHPLC lead to better signal-to-noise ratios and lower detection limits.

Chemical Derivatization Techniques for Enhanced Analytical Detection and Characterization

Chemical derivatization involves chemically modifying a compound to improve its analytical properties. This can be particularly useful for enhancing detection sensitivity or for making a compound suitable for a different type of chromatographic analysis, such as gas chromatography (GC).

While HPLC with UV or MS detection is often sufficient for this compound, derivatization could be employed in specific scenarios. For instance, if a highly sensitive analytical method is required, a fluorescent tag could be attached to the molecule. For GC analysis, functional groups like hydroxyls would need to be derivatized to increase the compound's volatility. nih.gov This process, however, introduces additional carbon, which must be accounted for in certain applications like isotopic analysis. nih.gov The addition of carbon from derivatizing agents can be corrected using an isotopic mass balance approach. nih.gov

In the broader context of analyzing complex organic molecules, automated preparative capillary gas chromatography (PCGC) has been used to isolate individual compounds for further analysis, such as radiocarbon dating. nih.gov This highlights the potential of combining derivatization with advanced chromatographic techniques for in-depth characterization of compounds like this compound.

Mechanistic Research on Phthoxazolin C S Biological Activities in Vitro and Cellular Models

Antifungal Activity: Cellular Targets and Pathways

The antifungal activity of Phthoxazolin (B143886) C is selective, primarily targeting oomycetes. naturalproducts.net This selectivity is a direct consequence of its mechanism of action targeting cellulose (B213188) synthesis, a pathway present in oomycetes but absent in most other fungi. slu.segeneticsmr.org

In vitro studies have confirmed that Phthoxazolins B, C, and D possess selective antifungal activity against the phytopathogenic oomycete Phytophthora parasitica. naturalproducts.net However, the potency of this activity differs among the isomers, a common phenomenon for stereoisomers where spatial arrangement affects interaction with the target molecule. naturalproducts.netplos.org While the activity is confirmed, detailed comparative data and specific IC50 values for Phthoxazolin C are not widely published. The available quantitative data for Phthoxazolin A serves as a benchmark for the family's potency. kitasato-u.ac.jp

Table 1: Biological Activity of Phthoxazolin A This table presents data for Phthoxazolin A as a reference, due to the lack of specific quantitative data for this compound.

| Compound | Concentration (µg/mL) | Anti-Phytophthora Activity (Inhibition Zone, mm) | Cellulose Biosynthesis Inhibition in A. xylinum (Resting Cell, %) | Cellulose Biosynthesis Inhibition in A. xylinum (Cell-Free, %) |

|---|---|---|---|---|

| Phthoxazolin A | 100 | 31 | 47 | 69 |

| 10 | 11 | 30 | 27 |

Table 2: Qualitative Summary of Phthoxazolin Isomers

| Compound | Source Organism | Relationship | Reported Biological Activity |

|---|---|---|---|

| Phthoxazolin B | Streptomyces sp. KO-7888 | Diastereomer of this compound | Selective antifungal activity against Phytophthora parasitica; potency differs from isomers. naturalproducts.net |

| This compound | Streptomyces sp. KO-7888 | Diastereomer of Phthoxazolin B | Selective antifungal activity against Phytophthora parasitica; potency differs from isomers. naturalproducts.net |

| Phthoxazolin D | Streptomyces sp. KO-7888 | Geometrical Isomer | Selective antifungal activity against Phytophthora parasitica; potency differs from isomers. naturalproducts.net |

While the primary target of phthoxazolins is cellulose synthase, disruption of the cell wall can lead to secondary effects on the cellular membrane. geneticsmr.orgnih.gov The fungal cell wall and plasma membrane are structurally and functionally linked. A compromised cell wall can lead to osmotic instability and subsequent lysis, which involves the rupture of the cell membrane. mdpi.com

Some antifungal compounds act by directly creating pores in the fungal membrane. encyclopedia.pub However, for phthoxazolins, there is no direct evidence to suggest they primarily function by membrane insertion or disruption. The most likely mechanism is that by inhibiting cell wall synthesis, this compound causes structural failure of the wall, which in turn leads to a loss of membrane integrity and cell death. nih.gov

Secondary metabolites can interfere with various fungal metabolic pathways. mdpi.com However, the known specificity of phthoxazolins points away from a broad interference with general metabolism. kitasato-u.ac.jp The primary mode of action is the targeted inhibition of a single enzyme, cellulose synthase. researchgate.netnih.gov

Investigation of Cellular Membrane Disruption Mechanisms

Research into Modulation of Tumor-Stromal Cell Interactions

This compound's role in the intricate communication between tumor cells and their surrounding stromal environment has been a significant area of investigation. This research has unveiled its potential to indirectly suppress cancer cell growth by influencing the supportive stromal cells.

Impact on Secretion of Cell Growth Factors (e.g., IGF-I) in Co-Culture Systems

In co-culture systems designed to mimic the tumor microenvironment, this compound has demonstrated a notable ability to modulate the secretion of growth-stimulatory factors from prostate stromal cells (PrSC). nih.gov Studies using a co-culture of human prostate cancer DU-145 cells and PrSC revealed that this compound inhibited the growth of the cancer cells more effectively in the presence of stromal cells than when the cancer cells were cultured alone. nih.govnih.gov This effect was attributed to the inhibition of growth factor secretion from the PrSC. nih.gov

Specifically, conditioned medium from PrSC treated with this compound failed to stimulate the growth of DU-145 cells, suggesting that the compound acts on the stromal cells to reduce the production of tumor-promoting factors. nih.gov Proteomic analysis and reverse transcription-polymerase chain reaction (RT-PCR) identified Insulin-like Growth Factor-I (IGF-I) as a key growth factor whose expression and secretion by PrSC are inhibited by this compound. nih.govnih.gov The addition of external IGF-I to the co-culture system was able to rescue the cancer cells from the growth inhibition caused by this compound, further cementing the role of IGF-I suppression in the compound's mechanism of action. nih.gov

The table below summarizes the key findings regarding this compound's effect on IGF-I secretion and its downstream consequences in a prostate cancer co-culture model.

| Experimental Observation | Implication | Reference |

| This compound inhibits DU-145 cell growth more strongly in co-culture with PrSC. | Suggests modulation of tumor-stromal interactions. | nih.govnih.gov |

| Conditioned medium from this compound-treated PrSC does not promote DU-145 cell growth. | Indicates inhibition of growth factor secretion from stromal cells. | nih.gov |

| This compound inhibits the expression and secretion of IGF-I from PrSC. | Identifies a specific mechanism of action. | nih.govnih.govresearchgate.net |

| External addition of IGF-I reverses the growth-inhibitory effect of this compound. | Confirms the critical role of IGF-I suppression. | nih.gov |

| Conditioned medium from this compound-treated PrSC fails to increase phosphorylation of IGF-IR and Akt in DU-145 cells. | Demonstrates the downstream signaling impact of reduced IGF-I. | nih.govnih.gov |

Effects on Myofibroblast Differentiation

The tumor stroma is composed of various cell types, including fibroblasts and their more activated counterparts, myofibroblasts. Myofibroblasts are known to be a major source of growth factors that support tumor progression. nih.gov Research has shown that this compound can inhibit the differentiation of fibroblasts into myofibroblasts. nih.govnih.gov

This was demonstrated by the compound's ability to inhibit the expression of smooth muscle α-actin (α-SMA), a key marker of myofibroblast differentiation, in PrSC without affecting the expression of vimentin, a general fibroblast marker. nih.govnih.gov This effect was observed even in myofibroblast-enriched PrSC cultures, indicating that this compound can suppress the myofibroblast phenotype. nih.gov By preventing or reversing myofibroblast differentiation, this compound effectively reduces the population of a key cell type responsible for producing tumor-promoting factors like IGF-I. nih.gov

The table below details the observed effects of this compound on myofibroblast differentiation markers.

| Marker | Effect of this compound | Significance | Reference |

| Smooth Muscle α-Actin (α-SMA) | Inhibition of expression | Indicates suppression of myofibroblast differentiation. | nih.govnih.gov |

| Vimentin | No significant effect on expression | Shows specificity towards myofibroblast differentiation rather than general cytotoxicity to fibroblasts. | nih.govnih.gov |

Other Identified Enzyme Inhibition Activities (e.g., Proteasome)

While the modulation of tumor-stromal interactions is a key aspect of this compound's biological activity, its potential to interact with other cellular enzymatic machinery has also been considered.

In Vitro Enzyme Assay Development

To investigate the direct enzymatic inhibition by compounds like this compound, in vitro enzyme assays are crucial. For instance, to test for direct inhibition of the Insulin-like Growth Factor-I Receptor (IGF-IR) kinase activity, a specific kinase assay would be employed. Although detailed development protocols for a this compound-specific assay are not extensively published, general methodologies for such assays are well-established. These typically involve incubating the purified enzyme (e.g., IGF-IR kinase domain) with its substrate and ATP in the presence and absence of the inhibitor. The level of substrate phosphorylation is then quantified to determine the inhibitory activity. nih.gov Similarly, proteasome activity assays utilize fluorogenic substrates that, when cleaved by the proteasome, release a fluorescent molecule, allowing for the quantification of enzymatic activity. elifesciences.orgplos.org These assays can be adapted to screen for and characterize the inhibitory potential of small molecules like this compound.

Identification of Specific Binding Sites

Regarding other potential targets like the proteasome, while there is extensive research on proteasome inhibitors and their binding mechanisms, specific studies detailing the direct binding of this compound to the proteasome are not prominent in the available literature. plos.orgmdpi.comnih.gov The identification of a binding site typically involves techniques such as X-ray crystallography of the compound-enzyme complex, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies. These methods can reveal the precise amino acid residues within the enzyme's active or allosteric site that interact with the inhibitor. wikipedia.orgwikipedia.org

Structure Activity Relationship Sar Studies of Phthoxazolin C and Its Analogues

Identification of Essential Structural Motifs for Bioactivity

The structure of Phthoxazolin (B143886) C contains several key motifs whose integrity and specific configuration are believed to be essential for its biological functions. These include the 5-substituted oxazole (B20620) ring, the conjugated polyene system, and the N-acylated β-hydroxy-amino acid side chain.

The core framework of the inthomycins is shared with more complex natural products like the oxazolomycins, suggesting a commonality in their biosynthetic origins and potentially their mechanism of action. beilstein-journals.org The left-hand fragment of oxazolomycin B is, in fact, inthomycin C (Phthoxazolin C). rsc.org A significant breakthrough in understanding the bioactivity of this family came from a study on a close analogue of inthomycin C, designated (+)-11, which was found to exhibit potent proteasome inhibition activity. beilstein-journals.orgresearchgate.net The proteasome is a key target in cancer therapy, and inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) are used clinically. researchgate.netmdpi.comsciltp.com

The activity of analogue (+)-11 suggests that the β-hydroxycarbonyl portion of the side chain is a critical pharmacophore for proteasome inhibition, likely mimicking the β-lactone-γ-lactam warhead of other natural product proteasome inhibitors such as salinosporamide A and omuralide. rsc.org This functional group is known to form a covalent bond with the active site threonine residue of the 20S proteasome, leading to irreversible inhibition. mdpi.com Therefore, modifications to the amide and the hydroxyl group of the side chain are predicted to have a profound impact on activity.

The oxazole ring and the attached polyene chain constitute the "left-hand fragment" and are crucial for positioning the molecule within the target's binding site. The conjugated system's length, rigidity, and electronic properties likely play a significant role in target recognition and binding affinity.

| Compound/Analogue | Key Structural Feature | Reported Biological Activity |

| Phthoxazolin A (Inthomycin A) | (4Z,6Z,8E)-triene | Antifungal, Anticancer, Cellulose (B213188) Biosynthesis Inhibitor beilstein-journals.orgkitasato-u.ac.jp |

| Phthoxazolin B (Inthomycin B) | (4Z,6E,8E)-triene | Antifungal, Anticancer beilstein-journals.orgnih.gov |

| This compound (Inthomycin C) | (4E,6E,8E)-triene | Anticancer, Antimicrobial beilstein-journals.orgnih.gov |

| Analogue (+)-11 | Inthomycin C core with modified amide | Proteasome Inhibition beilstein-journals.orgresearchgate.net |

Correlating Stereochemistry with Biological Response

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. mdpi.comijpsjournal.com In the phthoxazolin family, two key stereochemical aspects are paramount: the geometry of the polyene chain and the absolute configuration of the chiral centers in the side chain.

The natural products Inthomycin A, B, and C are geometric isomers, differing only in the configuration of the double bonds within the triene moiety. rsc.org

Inthomycin A (Phthoxazolin A): (4'Z,6'Z,8'E)-configuration

Inthomycin B: (4'Z,6'E,8'E)-configuration

Inthomycin C (this compound): (4'E,6'E,8'E)-configuration

Furthermore, the absolute configuration of the chiral β-hydroxy group in the side chain is crucial. For years, there was ambiguity regarding the stereochemistry of the C3 position. However, careful re-evaluation and synthesis have definitively established the absolute configuration of natural (-)-inthomycin C as (3R). researchgate.net This specific configuration is essential for the correct spatial orientation of the hydroxyl and amide groups, which are critical for interacting with target residues, as exemplified by the proposed mechanism of proteasome inhibition. Any change to this (3R) configuration would be expected to significantly diminish or abolish biological activity due to a loss of key binding interactions. nih.gov

Rational Design and Synthesis of Mechanistic Probes

Rational design involves creating specific analogues, or probes, to test hypotheses about a molecule's mechanism of action or to identify its essential pharmacophoric elements. nih.govnih.gov The synthesis of such probes is a cornerstone of medicinal chemistry and SAR studies.

The total synthesis of inthomycins, including this compound, has been achieved by several research groups, paving the way for the creation of designed analogues. beilstein-journals.orgnih.gov The synthesis of the inthomycin C analogue (+)-11 is a prime example of a rationally designed mechanistic probe. beilstein-journals.org By modifying the terminal amide group while keeping the core scaffold and stereochemistry of this compound intact, researchers could investigate the role of the side chain in its bioactivity. The discovery that this analogue potently inhibits the proteasome provided strong evidence that this enzyme is a key target for this class of compounds and that the β-hydroxycarbonyl amide unit is the active warhead. beilstein-journals.orgresearchgate.net

Further rational design of probes could involve:

Simplifying the polyene chain: Synthesizing analogues with fewer double bonds or altered geometry to assess the chain's role in binding and target specificity.

Modifying the oxazole ring: Replacing the oxazole with other five-membered heterocycles (e.g., thiazole, imidazole) to probe the importance of the ring's specific electronic and hydrogen-bonding capabilities. researchgate.net

Altering the β-hydroxy amide: Esterification or removal of the hydroxyl group, or changing the amide substituent, to confirm its role in the mechanism of action. The synthesis of simplified belactosin C analogues, which also feature a reactive carbonyl, has shown this to be a fruitful strategy for understanding proteasome inhibitors. kitasato-u.ac.jpnih.gov

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, is a powerful tool used to predict and rationalize the binding of a ligand to its macromolecular target. beilstein-journals.orgresearchgate.net This method simulates the interaction between a small molecule and a protein with a known three-dimensional structure, calculating a binding score and visualizing the most likely binding pose.

In the context of this compound, molecular docking could be employed to understand its SAR on a molecular level. For instance, since its analogue (+)-11 is a known proteasome inhibitor, this compound could be docked into the active site of the 20S proteasome. Such a study would aim to:

Predict the binding orientation of this compound within the proteasome's catalytic chamber.

Identify key interactions, such as hydrogen bonds between the β-hydroxyl group and active site residues like Threonine.

Explain the observed stereospecificity by showing why the (3R)-enantiomer achieves a more favorable binding pose than other stereoisomers.

Rationalize the differences in activity between this compound and its analogues by comparing their predicted binding energies and interactions.

While specific molecular docking studies for this compound are not widely reported in the literature, the methodology has been extensively applied to other natural products and their analogues to guide synthesis and explain SAR data. nih.govresearchgate.netpensoft.net For this compound, this computational approach remains a valuable prospective tool for designing future analogues with enhanced potency and selectivity.

Applications of Phthoxazolin C in Academic Research and As a Chemical Probe

Utilization as a Tool for Studying Cellulose (B213188) Biosynthesis

The phthoxazolin (B143886) family of compounds, particularly Phthoxazolin A, gained initial prominence as specific inhibitors of cellulose biosynthesis. nih.gov Phthoxazolin A has been identified as a potent inhibitor of this process in both cell-free and resting cell systems of Acetobacter xylinum. kitasato-u.ac.jp This has made it a valuable chemical tool for studying the fundamental biological process of cellulose formation.

While Phthoxazolin C belongs to this inhibitor class, the scientific literature has predominantly focused on Phthoxazolin A for these studies. kitasato-u.ac.jpnih.gov this compound was isolated from the fermentation broth of Streptomyces sp. KO-7888 during a screen for triene compounds, a separate effort from the initial screening that identified Phthoxazolin A as a cellulose biosynthesis inhibitor. kitasato-u.ac.jp Although it shares the core structure, specific data detailing the potency of this compound as an inhibitor of cellulose synthase or its application as a dedicated tool for this purpose are not as extensively documented as for Phthoxazolin A.

Potential as a Lead Compound for Agrochemical Research

This compound has demonstrated biological activities that suggest its potential as a foundational structure for the development of new agrochemicals. Initial studies reported that this compound exhibits modest herbicidal activity. kitasato-u.ac.jp Furthermore, it shows selective antifungal properties, demonstrating inhibitory effects against the plant pathogenic oomycete Phytophthora parasitica in vitro. kitasato-u.ac.jp

The potencies of the various phthoxazolin isomers differ, indicating that the specific geometry of this compound influences its biological effect. kitasato-u.ac.jp The demonstrated herbicidal and targeted antifungal activities establish this compound as a natural product of interest for further investigation and derivatization in the search for novel crop protection agents.

| Compound Family | Producing Organism | Reported Agrochemical-Related Activities |

| Phthoxazolins | Streptomyces sp. | Herbicidal activity, selective antifungal action against Phytophthora species. kitasato-u.ac.jpresearchgate.net |

Development as a Molecular Probe for Cellular Pathway Investigations

The utility of a compound as a molecular probe hinges on its ability to specifically interact with and modulate a biological target, thereby allowing researchers to investigate cellular pathways. While Phthoxazolin A has been identified as a modulator of tumor-stromal cell interactions in prostate cancer, research into this compound for similar applications has yielded different results. researchgate.net

An investigation into the cytotoxicity of Inthomycin C (this compound) against a panel of human cancer cell lines revealed that the natural product showed little biological activity. beilstein-journals.orgbeilstein-journals.org This lack of potent cytotoxicity distinguishes it from other members of the broader oxazolomycin family and suggests it may not be a suitable probe for pathways related to cell proliferation in those specific cancer lines. rsc.org Interestingly, a close analogue of Inthomycin C was found to have proteasome inhibition activity, highlighting that minor structural modifications can dramatically alter the compound's cellular targets and potential as a molecular probe. beilstein-journals.orgbeilstein-journals.org

Applications in Natural Product Discovery Platforms (e.g., Metabologenomics)

The discovery of this compound and its isomers from Streptomyces strains is a classic example of natural product discovery through microbial fermentation and screening. kitasato-u.ac.jpannualreviews.org This approach has been foundational to finding countless bioactive compounds.

Modern natural product discovery has evolved to incorporate advanced platforms like metabologenomics, which links microbial gene clusters with the metabolites they produce. acs.org Targeted metabologenomic methods are now being developed to specifically seek out classes of compounds like the oxazole-bearing phthoxazolins. nih.govresearchgate.netresearcher.life By using the gene encoding oxazole (B20620) cyclase—a key enzyme in the biosynthesis of the characteristic oxazole ring—as a genomic signature, researchers can screen large bacterial DNA libraries to identify strains likely to produce these types of compounds. nih.govresearchgate.netresearcher.life This strategy enables a more logical and efficient discovery pipeline for new microbial natural products with a desired structural motif, such as the oxazole ring found in this compound. nih.govresearchgate.net The activation of cryptic biosynthetic gene clusters in well-studied organisms like Streptomyces avermitilis has also been shown to induce the production of phthoxazolins, revealing a hidden chemical potential that can be unlocked with modern genetic and analytical techniques. researchgate.net

Emerging Research Directions and Future Perspectives for Phthoxazolin C

Synthetic Biology Approaches for Diversification and Optimized Production

Synthetic biology offers a powerful toolkit for engineering biological systems to produce novel compounds and enhance the yield of existing ones. biosc.de In the context of Phthoxazolin (B143886) C, these approaches are being explored to overcome the limitations of natural production and to create a diverse array of analogues with potentially improved or novel properties.

One primary strategy involves the manipulation of the Phthoxazolin C biosynthetic gene cluster (BGC). By identifying and re-engineering the genes responsible for its synthesis, researchers can create modified pathways that produce structural variants of the parent molecule. This could involve introducing or altering genes that control specific chemical modifications, leading to a library of this compound derivatives.

Furthermore, synthetic biology techniques can be employed to optimize the production of this compound in its native or a heterologous host. This includes strategies such as:

Promoter Engineering: Replacing native promoters in the BGC with stronger, inducible promoters to increase the expression of the entire pathway and, consequently, the final product yield.

Metabolic Engineering: Modifying the host organism's primary metabolism to increase the supply of precursor molecules required for this compound biosynthesis. This can alleviate bottlenecks in the pathway and channel metabolic flux towards the desired product. For instance, blocking competing pathways that consume key precursors like malonyl-CoA can enhance production. researchgate.net

Heterologous Expression: Transferring the this compound BGC into a well-characterized and easily manipulated host organism, often referred to as a "chassis" strain. This can lead to higher yields and simplified downstream processing compared to the native producer.

These synthetic biology approaches are not only aimed at increasing the quantity of this compound but also at generating a wider chemical diversity for structure-activity relationship studies.

Chemoenzymatic Synthesis of Complex this compound Analogues

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional organic chemistry to create complex molecules. mdpi.comnih.gov This hybrid approach is particularly well-suited for the synthesis of intricate natural products like this compound and its analogues.

The core strategy of chemoenzymatic synthesis involves using enzymes to perform specific, often stereochemically challenging, transformations that are difficult to achieve through purely chemical means. nih.gov For this compound, this could involve:

Enzymatic Core Synthesis: Utilizing the key enzymes from the this compound biosynthetic pathway, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), to construct the core scaffold of the molecule.

Chemical Derivatization: Chemically modifying the enzymatically produced core structure to introduce a wide range of functional groups and structural motifs that would be inaccessible through biosynthesis alone.

This approach allows for the creation of highly complex and diverse analogues of this compound that would be challenging to produce through either synthetic biology or total chemical synthesis alone. The combination of biological and chemical tools provides a powerful platform for exploring the chemical space around the this compound scaffold and for developing new compounds with tailored properties. chemrxiv.org

Advanced Omics Technologies (Proteomics, Transcriptomics) in Mechanism Elucidation

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic or research tool. Advanced "omics" technologies, such as proteomics and transcriptomics, are providing unprecedented insights into these mechanisms at a global scale. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated in response to the compound. researchgate.net This can reveal the signaling pathways and cellular processes that are affected by this compound. For example, transcriptomic analysis of strains with blocked phthoxazolin gene clusters has shown alterations in the expression of genes related to other metabolic pathways. researchgate.net

Proteomics: Proteomics involves the large-scale study of proteins (the proteome). biorxiv.org By analyzing changes in protein expression and post-translational modifications in response to this compound treatment, researchers can gain a direct understanding of the compound's impact on cellular function. This can help to identify the direct protein targets of this compound and the downstream effects on protein networks. researchgate.net

Integrating transcriptomic and proteomic data provides a comprehensive view of the cellular response to this compound, from gene expression changes to alterations in protein abundance and activity. This multi-omics approach is essential for building a complete picture of its mechanism of action. nih.gov

Exploring Cryptic Biosynthetic Pathways via Genome Mining

Many microorganisms harbor biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. jmicrobiol.or.kr These "silent" or "cryptic" pathways represent a vast and untapped reservoir of novel natural products. jmicrobiol.or.krjmicrobiol.or.kr Genome mining techniques are being employed to discover and activate these cryptic pathways, with the potential to uncover new Phthoxazolin-like compounds or entirely new classes of molecules.

The process of genome mining for cryptic pathways related to this compound involves several key steps:

Genome Sequencing: The genomes of known Phthoxazolin-producing organisms and related strains are sequenced to identify all potential BGCs.

Bioinformatic Analysis: Specialized bioinformatics tools, such as antiSMASH, are used to analyze the genome sequences and predict the structures of the natural products encoded by the identified BGCs. jmicrobiol.or.krjmicrobiol.or.kr This allows researchers to prioritize clusters that are likely to produce compounds with interesting structural features, such as the oxazole (B20620) ring found in this compound.

Activation of Cryptic Clusters: Once a promising cryptic BGC is identified, various strategies can be used to activate its expression. researchgate.net These include:

Genetic Manipulation: Overexpressing regulatory genes within the cluster or deleting repressor genes can switch on the expression of the pathway. jmicrobiol.or.krresearchgate.net

Heterologous Expression: As mentioned earlier, the entire cryptic BGC can be moved to a suitable host organism where it is more likely to be expressed.

Culture Condition Optimization: Systematically varying culture conditions, such as media composition and growth temperature, can sometimes induce the expression of silent pathways.

Through these genome mining efforts, researchers have successfully identified the cryptic biosynthetic gene cluster for phthoxazolin A in Streptomyces avermitilis. researchgate.netntnu.noplos.org This discovery opens the door to manipulating this pathway to produce novel derivatives and to search for similar cryptic clusters in other organisms. The exploration of cryptic biosynthetic pathways holds significant promise for the discovery of new bioactive compounds and for expanding the chemical diversity of the Phthoxazolin family. researchgate.net

Q & A

Q. What is the chemical structure of Phthoxazolin C, and what methodologies are used to elucidate its polyketide-oxazole hybrid architecture?

this compound is a polyketide-oxazole hybrid compound characterized by a triene-containing polyketide chain and an oxazole ring. Structural elucidation combines high-resolution mass spectrometry (HR-MS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy for bond connectivity analysis, and bioinformatic analysis of its biosynthetic gene cluster (BGC). The oxazole ring is synthesized via nonribosomal peptide synthetase (NRPS) domains, while the polyketide backbone is assembled by a trans-acyltransferase (trans-AT) polyketide synthase (PKS) system .

Q. Which microbial species produce this compound, and what cultivation conditions optimize its yield?

this compound is primarily produced by Streptomyces species, notably Streptomyces avermitilis. Optimal production requires nutrient-rich media (e.g., ISP-2 or R5A agar) under aerobic conditions at 28–30°C for 7–10 days. Yield enhancement strategies include precursor-directed biosynthesis (e.g., glycine supplementation to feed NRPS domains) and disruption of competing biosynthetic pathways (e.g., deleting nonessential BGCs) .

Q. What are the functional roles of this compound in microbial ecology and potential biomedical applications?

this compound exhibits broad-spectrum antifungal activity and herbicidal properties, likely serving as a defense molecule in soil-dwelling Streptomyces. Its mode of action involves disrupting fungal membrane integrity via polyketide-mediated lipid interactions. Biomedical applications are limited by low natural yields, necessitating heterologous expression or synthetic biology approaches for scalable production .

Advanced Research Questions

Q. How can researchers experimentally validate the biosynthetic pathway of this compound, particularly the roles of PKS and NRPS modules?

A stepwise methodology includes:

- Gene cluster identification : Use genome mining tools (e.g., antiSMASH) to locate the BGC in Streptomyces strains .

- Gene knockout/complementation : Disrupt key genes (e.g., ptxA encoding a trans-AT PKS) via PCR-targeted mutagenesis and restore activity through plasmid-based complementation to confirm loss/recovery of this compound production .

- Domain activity assays : Heterologously express individual PKS/NRPS domains (e.g., ketosynthase (KS), acyl carrier protein (ACP)) and test substrate specificity using malonyl-CoA or glycine analogs in vitro .

Q. What strategies resolve contradictions in functional predictions of PKS domains within the this compound BGC?

Discrepancies between bioinformatic predictions (e.g., inactive KS domains) and experimental data require:

- Comparative genomics : Align domain sequences with homologs in characterized BGCs (e.g., ozazolins) to identify conserved catalytic residues .

- Heterologous expression : Express "inactive" KS domains in E. coli and test for malonyl-ACP decarboxylation activity.

- Metabolite profiling : Compare this compound analogs produced by wild-type and domain-mutant strains via LC-HRMS to infer domain roles .

Q. How do modular PKS and NRPS systems coordinate to synthesize the oxazole ring in this compound?

The oxazole ring is formed through collaboration between NRPS and accessory enzymes:

- PtxE NRPS module : Activates glycine via its adenylation (A) domain and loads it onto the peptidyl carrier protein (PCP) domain.

- Cyclization : The ATP-pyrophosphatase encoded by ptxD catalyzes cyclodehydration of the glycine-derived intermediate to form the oxazole ring.

- Polyketide coupling : The PKS module 9 transfers the polyketide chain to the oxazole-PCP intermediate, completing the hybrid structure. Domain-swapping experiments in heterologous hosts (e.g., S. coelicolor) can validate this mechanism .

Methodological Considerations

- Data reproducibility : Ensure experimental details (e.g., PCR primer sequences, LC-MS parameters) are fully documented in Supplementary Information to enable replication .

- Contradiction analysis : Use phylogenetic comparisons and in vitro enzyme assays to reconcile conflicting bioinformatic predictions .

- Ethical data use : Cite primary literature for gene sequences and avoid reliance on non-peer-reviewed platforms (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.